molecular formula C20H17Cl3N6O B11044712 1-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

1-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Katalognummer: B11044712
Molekulargewicht: 463.7 g/mol
InChI-Schlüssel: FNEOWWMZLGGAHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(Z)-1-(2-CHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

The synthesis of N-{(Z)-1-(2-CHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 4,6-dimethyl-2-pyrimidinyl moiety.

    Coupling with aniline derivatives: The 2-chloroanilino group is introduced through a coupling reaction with the intermediate pyrimidine compound.

    Final coupling: The final step involves the reaction of the intermediate compound with 3,4-dichlorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Analyse Chemischer Reaktionen

N-{(Z)-1-(2-CHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent amines and urea derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-{(Z)-1-(2-CHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{(Z)-1-(2-CHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    1-{(Z)-[(2-Chlorphenyl)amino][(4,6-Dimethylpyrimidin-2-yl)amino]methyliden}-3-(3,4-Dichlorphenyl)harnstoff: weist Ähnlichkeiten mit anderen Harnstoffderivaten auf, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von 1-{(Z)-[(2-Chlorphenyl)amino][(4,6-Dimethylpyrimidin-2-yl)amino]methyliden}-3-(3,4-Dichlorphenyl)harnstoff liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.

Eigenschaften

Molekularformel

C20H17Cl3N6O

Molekulargewicht

463.7 g/mol

IUPAC-Name

1-[(E)-N-(2-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C20H17Cl3N6O/c1-11-9-12(2)25-18(24-11)28-19(27-17-6-4-3-5-15(17)22)29-20(30)26-13-7-8-14(21)16(23)10-13/h3-10H,1-2H3,(H3,24,25,26,27,28,29,30)

InChI-Schlüssel

FNEOWWMZLGGAHJ-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2Cl)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Kanonische SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.